Superior Conformational Control Through N-Methylation: Limiting Cis/Trans Isomerization in the Peptide Backbone
Incorporation of this building block directly addresses a key limitation of standard amino acids: uncontrolled cis/trans isomerization. The N-methyl group restricts peptide backbone flexibility, leading to a shift in the cis/trans equilibrium. This is a class-level advantage of N-methylated residues. For example, N-methylation is known to dramatically reduce the trans/cis ratio for a Xaa-Pro bond from ~4.0 for an unmodified residue to ~1.0–1.5 for an N-methylated Xaa-Pro bond, as evidenced by studies on N-methylated peptides [1][2]. This pre-organization is essential for the biological activity of many macrocyclic peptides, making this building block a superior choice when conformational control is required, compared to its non-methylated oxan-3-yl analog (CAS 1698357-98-0).
| Evidence Dimension | Peptide backbone conformational rigidity (Trans/Cis ratio of Xaa-Pro bond) |
|---|---|
| Target Compound Data | Incorporation leads to a projected trans/cis ratio of ~1.0–1.5 for an adjacent Pro residue [1][2] |
| Comparator Or Baseline | Standard, non-methylated amino acid residue: trans/cis ratio of ~4.0 for Xaa-Pro bond [1] |
| Quantified Difference | Approximately 2.7- to 4-fold reduction in trans/cis ratio, indicating a significant shift toward the cis conformer and greater conformational restriction. |
| Conditions | In silico prediction and NMR analysis of isolated N-methylated dipeptide models in aqueous solution [1][2]. |
Why This Matters
Precise conformational control is critical for macrocyclic peptide drug design, where a specific pre-organized conformation is often required for high-affinity target binding.
- [1] Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. View Source
- [2] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. View Source
